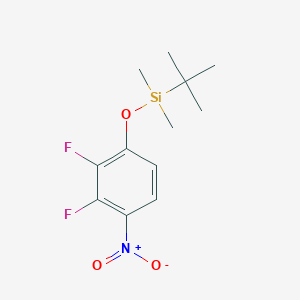
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane is a chemical compound with the molecular formula C12H17F2NO3Si and a molecular weight of 289.35 g/mol . This compound is characterized by the presence of tert-butyl, difluoro, nitro, and dimethylsilane groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 2,3-difluoro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Chemical Reactions Analysis
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones.
Scientific Research Applications
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and coatings.
Pharmaceutical Research: It is investigated for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, including nucleophilic substitution and electrophilic addition . The pathways involved in these reactions are influenced by the presence of the difluoro and nitro groups, which enhance the compound’s reactivity.
Comparison with Similar Compounds
tert-Butyl(2,3-difluoro-4-nitrophenoxy)dimethylsilane can be compared with other similar compounds such as:
tert-Butyl(2,3-difluoro-4-methoxyphenoxy)dimethylsilane: This compound has a methoxy group instead of a nitro group, which affects its reactivity and applications.
tert-Butyl(2,3-difluoro-4-chlorophenoxy)dimethylsilane:
These comparisons highlight the unique features of this compound, particularly its enhanced reactivity due to the nitro group.
Properties
IUPAC Name |
tert-butyl-(2,3-difluoro-4-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-9-7-6-8(15(16)17)10(13)11(9)14/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFCVLSBAHDCEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C(=C(C=C1)[N+](=O)[O-])F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














